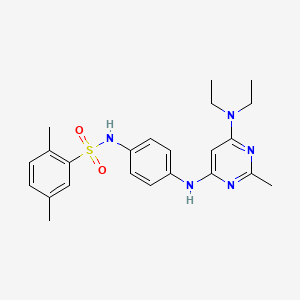
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole core linked to a phenoxypropanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole ring is known for its biological activity, making this compound a promising candidate for further research.
Preparation Methods
The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.
Attachment of Benzyl Group: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Phenoxypropanol Moiety: The phenoxypropanol moiety is synthesized by reacting 3,4-dimethylphenol with epichlorohydrin in the presence of a base.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with the phenoxypropanol moiety under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for developing new drugs.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The benzimidazole core can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
These interactions can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol can be compared with other similar compounds:
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: This compound lacks the dimethyl groups on the phenoxy ring, which may affect its biological activity and chemical reactivity.
1-(2-Benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: This compound has a single methyl group on the phenoxy ring, which may result in different properties compared to the target compound.
The presence of the 3,4-dimethylphenoxy group in this compound may confer unique properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H26N2O2/c1-18-12-13-22(14-19(18)2)29-17-21(28)16-27-24-11-7-6-10-23(24)26-25(27)15-20-8-4-3-5-9-20/h3-14,21,28H,15-17H2,1-2H3 |
InChI Key |
OSAVBCPJTWDQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314793.png)
![4-(2,3-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314795.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11314804.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide](/img/structure/B11314805.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314826.png)
![N-(2-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11314827.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}methanone](/img/structure/B11314833.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314834.png)
![5-{[(4-chlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11314843.png)
![4-(4-Chlorophenyl)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11314848.png)
![N-[4-(benzyloxy)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314853.png)
![N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B11314859.png)

